6,7-Diazabicyclo[3.2.1]octane-2,4-diol is a bicyclic compound featuring a unique structure that includes two nitrogen atoms in its bicyclic framework. This compound is significant in medicinal chemistry due to its potential applications in drug development and synthesis of complex organic molecules. The molecular formula for 6,7-diazabicyclo[3.2.1]octane-2,4-diol is , with a molecular weight of approximately 144.17 g/mol .
This compound can be synthesized through various chemical methods, often involving reactions that introduce functional groups into the bicyclic structure. The availability of starting materials and the specific synthetic routes employed can influence the yield and purity of the final product.
6,7-Diazabicyclo[3.2.1]octane-2,4-diol belongs to the class of bicyclic amines and is categorized as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also classified as a diol because it contains two hydroxyl (-OH) functional groups.
The synthesis of 6,7-diazabicyclo[3.2.1]octane-2,4-diol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity for the desired diol product. The use of protecting groups may also be necessary during certain steps to prevent unwanted reactions.
The molecular structure of 6,7-diazabicyclo[3.2.1]octane-2,4-diol features a bicyclic framework where two nitrogen atoms are incorporated into the rings, contributing to its unique chemical properties.
InChI=1S/C6H12N2O2/c9-5-2-6(10)4-1-3(5)7-8-4/h3-10H,1-2H2
JCMPBRIIKYXMFO-UHFFFAOYSA-N
.The compound's structural characteristics include:
6,7-Diazabicyclo[3.2.1]octane-2,4-diol can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as acidic or basic environments to facilitate the desired transformations and improve yields.
The mechanism by which 6,7-diazabicyclo[3.2.1]octane-2,4-diol exerts its effects largely depends on its interactions at the molecular level:
Research indicates that modifications to the bicyclic structure can significantly impact its biological activity and pharmacological profiles .
6,7-Diazabicyclo[3.2.1]octane-2,4-diol is expected to have:
The compound exhibits:
Relevant analyses include spectroscopic techniques (e.g., NMR and IR) for structural confirmation and purity assessment.
6,7-Diazabicyclo[3.2.1]octane-2,4-diol has potential applications in:
Research continues into exploring further applications in medicinal chemistry and materials science due to its versatile reactivity and structural characteristics .
The diazabicyclo[3.2.1]octane framework represents a privileged scaffold in heterocyclic chemistry due to its unique geometric and electronic properties. This bicyclic system features a bridgehead nitrogen atom and a bridged carbon skeleton that imposes significant ring strain, conferring distinct reactivity patterns. Early synthetic routes to analogous systems like 2-azabicyclo[3.2.1]octanes faced challenges in achieving regioselective functionalization and stereochemical control, often requiring multi-step sequences with low overall yields [3]. The development of improved synthetic methodologies, such as the scalable process for 3,8-diazabicyclo[3.2.1]octane analogues, addressed these limitations by optimizing cyclization efficiency through modified amidation and reduction protocols [1]. These advances enabled kilogram-scale production, facilitating broader exploration of the scaffold’s chemical space.
Structurally, the diazabicyclo[3.2.1]octane system exhibits notable differences from oxygen-containing counterparts like 6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The replacement of oxygen with nitrogen atoms enhances basicity and hydrogen-bonding capabilities, which profoundly influences molecular recognition and supramolecular assembly [4] [9]. X-ray crystallographic studies of parent structures such as 1,4-diazabicyclo[3.2.1]octane reveal key conformational features:
These attributes have positioned diazabicyclo[3.2.1]octanes as versatile synthons for complex alkaloid synthesis and functional materials.
Table 1: Structural Parameters of Diazabicyclo[3.2.1]octane Derivatives
Parameter | 1,4-Diazabicyclo[3.2.1]octane | 6,8-Dioxabicyclo[3.2.1]octane |
---|---|---|
Bridgehead Bond Angle | 96.2° | 102.5° |
N/O-C Bond Length | 1.47–1.49 Å | 1.41–1.43 Å |
Ring Fusion | cis | cis |
Dipole Moment | 3.2 Debye | 2.1 Debye |
Data derived from crystallographic studies [4] [9]
The 6,7-diazabicyclo[3.2.1]octane core has emerged as a critical pharmacophore in central nervous system (CNS) and cardiovascular therapeutics due to its structural mimicry of bioactive alkaloids. This derivative’s significance stems from three key attributes:
In analgesic development, 6,7-diazabicyclo[3.2.1]octane derivatives demonstrate remarkable affinity for nicotinic acetylcholine receptors (nAChRs). The compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Ki = 4.1 nM at α4β2 nAChR) exhibits potent antinociception in murine hot-plate assays, with activity persisting for 45 minutes post-administration at 1 mg/kg doses. Crucially, this effect is antagonized by mecamylamine (a nAChR blocker) but not naloxone (an opioid antagonist), confirming a non-opioid mechanism [2]. The scaffold’s ability to adopt conformations analogous to epibatidine—a potent natural analgesic—enables potent bioactivity while potentially circumventing toxicity issues associated with the natural product [2].
Cardiovascular applications leverage the scaffold’s ion channel modulation. Diazabicyclo[3.2.1]octane-based antiarrhythmics exhibit Class III electrophysiological effects, prolonging action potential duration (APD) without reverse frequency dependence—a critical advance over earlier agents like d-sotalol [8]. This pharmacological profile stems from balanced inhibition of multiple potassium currents, reducing proarrhythmic risks.
Table 2: Bioactivity Profiles of Selected Diazabicyclo[3.2.1]octane Derivatives
Application | Representative Compound | Key Biological Activity | Target Affinity |
---|---|---|---|
Analgesia | 3-(6-Chloro-3-pyridazinyl) derivative | 80% pain threshold increase (1 mg/kg) | α4β2 nAChR (Ki = 4.1 nM) |
Antiarrhythmia | Benzhydryl-allyl substituted | ERP prolongation (≥15% at 10 μM) | IKr/IKs channels |
δ-Opioid Agonism | N-Benzhydryl-N-allyl derivative | Full agonism (EC₅₀ = 2.8 nM) | δ-OR (Ki = 0.34 nM) |
Data compiled from pharmacological evaluations [2] [5] [8]
The medicinal utility of 6,7-diazabicyclo[3.2.1]octane derivatives becomes evident when contrasted with related bicyclic frameworks:
Versus Tropane (8-Azabicyclo[3.2.1]octane) Systems:Tropane alkaloids exhibit broad CNS activities but face selectivity challenges due to interactions with muscarinic, serotoninergic, and dopaminergic receptors. The 6,7-diazabicyclo[3.2.1]octane scaffold mitigates these issues through:
Versus Piperazine-Based Scaffolds:While piperazines dominate GPCR-targeted drug discovery, their conformational flexibility often compromises selectivity. The 6,7-diazabicyclo[3.2.1]octane core addresses this through:
Ring Strain and Functionalization Challenges:Compared to larger systems (e.g., 3,9-diazabicyclo[4.3.1]decanes), the [3.2.1]octane framework exhibits greater angle strain:
Table 3: Structural and Pharmacological Comparison of Bicyclic Scaffolds
Parameter | 6,7-Diazabicyclo[3.2.1]octane | Tropane Alkaloids | Piperazine |
---|---|---|---|
Ring Strain (kcal/mol) | 18.3 | 15.9 | N/A |
pKa (Bridgehead N) | 7.2–7.8 | 9.8–10.2 | 9.1–9.5 |
δ-OR Ki Range | 0.34–9.1 nM | Not applicable | 20–150 nM |
Synthetic Complexity | High (≥6 steps) | Moderate (3–5 steps) | Low (1–3 steps) |
Structural data from computational analyses; affinity data from opioid receptor binding studies [5] [7] [9]
The 6,7-diazabicyclo[3.2.1]octane-2,4-diol variant represents a particularly sophisticated evolution, where the diol moiety enables:
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6